1-(4'-Pentyl-1,1'-biphenyl-4-yl)ethanol
Overview
Description
1-(4'-Pentyl-1,1'-biphenyl-4-yl)ethanol is a useful research compound. Its molecular formula is C19H24O and its molecular weight is 268.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Ethanol's Role in Biofuel Production and Environmental Impacts
- Ethanol, as a biofuel component, is researched for its potential in hydrogen production, with bio-ethanol reforming presenting a promising method for renewable hydrogen generation. Catalysts like Rh and Ni play crucial roles in enhancing the efficiency of ethanol steam reforming towards hydrogen production (Ni, Leung, & Leung, 2007).
- Studies have explored the use of ethanol in gasoline, assessing its environmental impacts, including air pollutant emissions and sustainability. Ethanol blends like E10 and E85 are examined for their greenhouse gas emission reductions, energy efficiency, and potential risks to soil and groundwater contamination (Niven, 2005).
Advances in Ethanol Autothermal Reforming
- Autothermal reforming of ethanol for hydrogen production has been identified as a key area with potential for local, small-scale electricity generation, especially in remote areas. Research has focused on catalyst development, reactor design, and system-level experiments and simulations to advance the commercial deployment of ethanol-powered fuel cell systems (Baruah et al., 2015).
Ethanol and Its Derivatives in Chemical Synthesis
- The conversion of furfural and its derivatives to valuable chemicals like 1,2-pentanediol and 1,5-pentanediol through hydrogenation processes has been reviewed. This highlights the green synthesis approach and the significance of catalyst design in optimizing the conversion efficiency (Tan et al., 2021).
Properties
IUPAC Name |
1-[4-(4-pentylphenyl)phenyl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O/c1-3-4-5-6-16-7-9-18(10-8-16)19-13-11-17(12-14-19)15(2)20/h7-15,20H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGWKMWRSBMRDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.